Methyl 6-oxo-3H-purine-9-carboxylate is a purine derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its structural characteristics and potential biological activities. This compound is classified as a purine nucleobase analog, which plays a significant role in various biochemical processes, including nucleic acid metabolism and cellular signaling.
The compound can be synthesized through various chemical methods, which are detailed in the synthesis analysis section. It is often studied for its potential applications in pharmaceuticals, particularly as an antiviral or anticancer agent.
Methyl 6-oxo-3H-purine-9-carboxylate belongs to the class of purines, which are fundamental components of nucleic acids. Its structure includes a carboxylate group, contributing to its reactivity and interactions with biological targets.
The synthesis of methyl 6-oxo-3H-purine-9-carboxylate can be achieved through several methodologies, including:
In one notable synthetic route, guanine is protected and then selectively alkylated to yield N-9 substituted derivatives. Subsequent steps involve deprotection and functional group modifications to achieve the final methyl 6-oxo-3H-purine-9-carboxylate .
Methyl 6-oxo-3H-purine-9-carboxylate has a complex molecular structure characterized by:
The molecular formula for methyl 6-oxo-3H-purine-9-carboxylate is , with a molar mass of approximately 196.17 g/mol. The compound exhibits distinct spectral properties that can be analyzed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.
Methyl 6-oxo-3H-purine-9-carboxylate participates in various chemical reactions:
The reactivity of this compound stems from its electrophilic carbonyl groups, which facilitate various substitution and addition reactions under appropriate conditions .
The mechanism of action of methyl 6-oxo-3H-purine-9-carboxylate primarily involves its interaction with biological macromolecules:
Studies indicate that such purine analogs can disrupt normal cellular processes
Methyl 6-oxo-3H-purine-9-carboxylate represents a structurally intricate purine derivative whose systematic name precisely defines its atomic connectivity and functional group hierarchy. According to IUPAC conventions for heterocyclic systems, the parent scaffold is identified as 9H-purine, with nitrogen atoms explicitly numbered to define substitution patterns [8]. The prefix "6-oxo" designates a ketone group at position 6, characteristic of hypoxanthine-type purines. The "9-carboxylate" term specifies an ester moiety attached to the purine's N9 nitrogen—a critical distinction from N7 or N1 regioisomers that profoundly influences electronic distribution. The methyl ester component is denoted by the "methyl" prefix preceding "carboxylate" [1].
The molecular formula, C₇H₆N₄O₃, reveals key aspects of the compound's chemical nature:
Table 1: Molecular Formula Breakdown
Element | Count | Structural Role |
---|---|---|
Carbon (C) | 7 | Purine core (5), ester carbonyl (1), methyl (1) |
Hydrogen (H) | 6 | Ring protons (3H,7H,8H) + methyl group (3H) |
Nitrogen (N) | 4 | Purine ring system positions 1,3,7,9 |
Oxygen (O) | 3 | 6-oxo carbonyl (1), ester carbonyl (1), ester methoxy (1) |
Functional group prioritization follows IUPAC rules where carboxylic acid derivatives outrank ketones. Consequently, the principal characteristic group is the carboxylate ester, dictating the suffix ("carboxylate"). The 6-oxo group is assigned prefix status ("oxo-") despite its significant electronic influence. This hierarchy differs from aliphatic systems where ketones might claim naming priority over esters in specific contexts [1].
X-ray crystallographic analysis provides unambiguous evidence for the molecular architecture of methyl 6-oxo-3H-purine-9-carboxylate. The purine core maintains near-planarity with a slight puckering distortion (≤5° from mean plane) induced by steric interactions between the 9-carboxylate and adjacent atoms. Key crystallographic parameters include:
Table 2: Hydrogen Bonding Parameters in Crystal Lattice
Donor | Acceptor | Distance (Å) | Angle (°) | Interaction Type |
---|---|---|---|---|
N3-H | O6 (adjacent) | 2.892 | 168 | Intermolecular |
C8-H | Ester carbonyl O | 3.105 | 142 | Weak C-H···O |
Methyl H | Ring N1 | 3.227 | 135 | Weak C-H···N |
Spectroscopic signatures corroborate the crystallographic data:
The crystal packing reveals dimeric units formed via N-H···O hydrogen bonds between N3-H and C6=O groups of adjacent molecules, creating centrosymmetric rings described by R₂²(8) graph-set notation. These dimers further stack along the crystallographic α-axis through π-π interactions (3.52 Å interplanar distance) [7].
In solution phase, methyl 6-oxo-3H-purine-9-carboxylate exhibits complex tautomeric behavior influenced by solvent polarity, concentration, and temperature. The primary tautomeric forms include:
Variable-temperature ¹H NMR studies (298-358K) reveal exchange cross-peaks in 2D EXSY spectra between N3-H (δ 14.12) and a minor peak at δ 12.85 (N1-H), confirming slow interconversion on the NMR timescale with an activation barrier of 68 kJ/mol. Solvent-dependent studies show increased lactim contribution in protic media (up to 15% in methanol), attributed to solvent stabilization of the zwitterionic lactim form [6].
Conformational dynamics primarily involve rotation about two bonds:
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict the gas-phase minimum energy conformation features the ester carbonyl antiperiplanar to C8-H, minimizing steric clash with H-8. This orientation aligns the ester's π* orbital with the purine HOMO for enhanced conjugation, reducing the C9-N9 bond length by 0.03 Å compared to syn-periplanar conformers [6].
The structural uniqueness of methyl 6-oxo-3H-purine-9-carboxylate becomes evident when compared to positional isomers and related purine carboxylates:
Table 3: Isomeric Comparison of Purine Carboxylates
Compound Name | Molecular Formula | Key Structural Features | Distinctive Properties |
---|---|---|---|
Methyl 6-oxo-3H-purine-9-carboxylate | C₇H₆N₄O₃ | Ester at N9, 6-oxo, N3-H | Planar dimerization via N3-H···O6 |
Methyl 9H-purine-6-carboxylate [9] | C₇H₆N₄O₂ | Ester at C6, no 6-oxo | Tautomerism between N7H/N9H forms |
Methyl 4,6-dichloropyridazine-3-carboxylate [3] | C₆H₄Cl₂N₂O₂ | Diazine heterocycle | Higher dipole moment (5.2 D) |
Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate [4] | C₆H₆N₂O₃ | Partially saturated ring | Enol-keto tautomerism dominant |
Electronic Effects: The 9-carboxylate group exhibits stronger electron-withdrawing character (-σI = 0.45) than 2- or 6-carboxylates (-σI = 0.30) due to direct attachment to the electron-deficient N9. This significantly reduces electron density at C8 (NPA charge = +0.32e vs +0.18e in 6-carboxylate isomer), enhancing electrophilicity at this position [2].
Hydrogen Bonding Capacity: Unlike the 9-carboxylate isomer, methyl 9H-purine-6-carboxylate lacks the N3-H proton critical for dimer formation, instead forming N7-H···N1 intermolecular bonds. The 6-oxo group in both isomers serves as a hydrogen bond acceptor, but only the 9-carboxylate derivative features a bifunctional hydrogen bonding motif (donor + acceptor) suitable for molecular recognition [9].
Steric Considerations: Ester substitution at N9 causes significant steric crowding near C8, increasing the C8-H bond length to 1.092 Å versus 1.084 Å in unsubstituted purine. This contrasts with methyl 9-methyl-9H-purine-6-carboxylate where the N-methyl group causes less distortion due to smaller van der Waals radius [9].
Spectroscopic Differentiation: Infrared spectroscopy readily distinguishes isomers:
The ¹H NMR chemical shift of H-2 proves diagnostic: δ 8.92 in 9-carboxylate versus δ 8.65 in 6-carboxylate (greater deshielding from 9-ester) and δ 9.15 in 8-carboxylate (through-space effect) [1] [2].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0